molecular formula C9H9ClO4 B13952886 2-Chloro-1-(2,4-dihydroxy-3-methoxyphenyl)ethanone CAS No. 69151-93-5

2-Chloro-1-(2,4-dihydroxy-3-methoxyphenyl)ethanone

Cat. No.: B13952886
CAS No.: 69151-93-5
M. Wt: 216.62 g/mol
InChI Key: IVMXOZQGYPOQBB-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,4-dihydroxy-3-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H9ClO4 It is a derivative of acetophenone and features a chloro group, two hydroxyl groups, and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,4-dihydroxy-3-methoxyphenyl)ethanone can be achieved through several methods. One common approach involves the Hoesch condensation of orcinol with methoxyacetonitrile . This reaction typically requires acidic conditions and a suitable catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Hoesch condensation reaction or similar synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,4-dihydroxy-3-methoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), to deprotonate the nucleophile.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and related derivatives.

    Substitution: Various substituted phenyl ethanones, depending on the nucleophile used.

Scientific Research Applications

2-Chloro-1-(2,4-dihydroxy-3-methoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,4-dihydroxy-3-methoxyphenyl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of hydroxyl and methoxy groups can influence its binding affinity and specificity for these targets. Additionally, the chloro group may enhance its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(2,4-dihydroxy-3-methoxyphenyl)ethanone is unique due to the presence of both chloro and methoxy groups on the phenyl ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

69151-93-5

Molecular Formula

C9H9ClO4

Molecular Weight

216.62 g/mol

IUPAC Name

2-chloro-1-(2,4-dihydroxy-3-methoxyphenyl)ethanone

InChI

InChI=1S/C9H9ClO4/c1-14-9-6(11)3-2-5(8(9)13)7(12)4-10/h2-3,11,13H,4H2,1H3

InChI Key

IVMXOZQGYPOQBB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1O)C(=O)CCl)O

Origin of Product

United States

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